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Compound of Interest

Compound Name: LAPAO

Cat. No.: B15601619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAPAO
Lauryl/dodecyl-amidopropyl-N,N-dimethylamine oxide (LAPAO), also known as LDAO, is a

zwitterionic surfactant widely employed in biochemical and molecular biology applications. Its

unique properties make it a valuable tool for cell lysis and the extraction of proteins, particularly

membrane-associated proteins. As a non-denaturing detergent, LAPAO is adept at disrupting

lipid bilayers while preserving the native structure and function of many proteins, which is

critical for downstream applications such as immunoprecipitation, enzyme assays, and

structural biology studies.

LAPAO's amphipathic nature, characterized by a hydrophobic C12 alkyl tail and a polar amine

oxide headgroup, allows it to effectively solubilize cellular membranes. It has a critical micelle

concentration (CMC) of approximately 1-2 mM in aqueous solutions, forming micelles with a

size of about 17-21.5 kDa. This property is crucial for the efficient extraction and stabilization of

membrane proteins in a soluble form.

Data Presentation: Properties of Common
Detergents
To aid in the selection of an appropriate detergent for your specific application, the following

table summarizes the key properties of LAPAO in comparison to other commonly used
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Experimental Protocols
The following protocols provide detailed methodologies for cell lysis using LAPAO for various

cell types. It is important to note that optimal conditions, such as LAPAO concentration and

incubation times, may need to be empirically determined for specific cell lines and target

proteins.

Protocol 1: Lysis of Mammalian Cells
This protocol is suitable for the extraction of total cellular proteins from adherent or suspension

mammalian cells.

Materials:

Mammalian cells (adherent or in suspension)

Ice-cold Phosphate-Buffered Saline (PBS)

LAPAO Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails (e.g., cOmplete™, PhosSTOP™)

Cell scraper (for adherent cells)

Microcentrifuge tubes

Refrigerated microcentrifuge
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LAPAO Lysis Buffer Recipe (100 mL):

Component Final Concentration Amount

Tris-HCl, pH 7.4 50 mM 5 mL of 1 M stock

NaCl 150 mM 3 mL of 5 M stock

EDTA 1 mM 200 µL of 0.5 M stock

LAPAO (10% w/v stock) 0.5 - 1.0% (w/v) 5 - 10 mL

Nuclease-free water - to 100 mL

Procedure:

Cell Harvesting:

Adherent cells: Wash cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS

and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the

supernatant and wash the cell pellet once with ice-cold PBS.

Cell Lysis:

Resuspend the cell pellet in an appropriate volume of ice-cold LAPAO Lysis Buffer

containing freshly added protease and phosphatase inhibitors. A general starting point is

200-500 µL of buffer per 1-5 x 10^6 cells.

Incubate the suspension on ice for 20-30 minutes with gentle vortexing every 10 minutes

to ensure complete lysis.

Clarification of Lysate:

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge

tube.
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Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay. The Bradford

assay is not recommended as it is incompatible with LAPAO.

Storage:

Use the lysate immediately for downstream applications or store at -80°C in aliquots to

avoid freeze-thaw cycles.

Protocol 2: Lysis of Bacterial Cells
This protocol is designed for the extraction of proteins from Gram-negative bacteria (e.g., E.

coli). For Gram-positive bacteria, a pre-treatment with lysozyme is recommended.

Materials:

Bacterial cell culture

Ice-cold Lysis Buffer (see recipe below)

Lysozyme (for Gram-positive bacteria)

DNase I

Protease inhibitor cocktail

Microcentrifuge tubes

Refrigerated microcentrifuge

Sonicator (optional)

LAPAO Bacterial Lysis Buffer Recipe (100 mL):
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Component Final Concentration Amount

Tris-HCl, pH 8.0 50 mM 5 mL of 1 M stock

NaCl 150 mM 3 mL of 5 M stock

LAPAO (10% w/v stock) 1.0 - 2.0% (w/v) 10 - 20 mL

Nuclease-free water - to 100 mL

Procedure:

Cell Harvesting:

Pellet bacterial cells from a culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and resuspend the pellet in ice-cold PBS. Centrifuge again and

discard the supernatant.

Cell Lysis:

Resuspend the cell pellet in ice-cold LAPAO Bacterial Lysis Buffer containing freshly

added protease inhibitors and DNase I (10 µg/mL).

(For Gram-positive bacteria): Pre-incubate the resuspended pellet with lysozyme (1

mg/mL) for 30 minutes on ice before adding the LAPAO Lysis Buffer.

Incubate on a rocker or rotator for 30-60 minutes at 4°C.

(Optional): For more efficient lysis, sonicate the suspension on ice using short bursts (e.g.,

3-4 cycles of 15 seconds on, 30 seconds off).

Clarification of Lysate:

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube.

Protein Quantification and Storage:
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Follow steps 4 and 5 from Protocol 1.

Protocol 3: Lysis of Yeast Cells
Yeast cells possess a robust cell wall that requires enzymatic digestion prior to lysis with

detergents.

Materials:

Yeast cell culture

Spheroplasting Buffer (e.g., 1 M Sorbitol, 100 mM EDTA, 14 mM β-mercaptoethanol)

Lyticase or Zymolyase

Ice-cold LAPAO Lysis Buffer (use recipe from Protocol 1, adjust LAPAO concentration to

1.0-2.0%)

Protease inhibitor cocktail

Microcentrifuge tubes

Refrigerated microcentrifuge

Procedure:

Spheroplast Formation:

Harvest yeast cells by centrifugation and wash with sterile water.

Resuspend the cell pellet in Spheroplasting Buffer.

Add lyticase or zymolyase and incubate at 30°C for 30-60 minutes, or until spheroplasts

are formed (monitor by microscopy).

Gently pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes at 4°C.

Spheroplast Lysis:
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Carefully discard the supernatant and resuspend the spheroplast pellet in ice-cold LAPAO
Lysis Buffer with freshly added protease inhibitors.

Incubate on ice for 20-30 minutes with gentle mixing.

Clarification of Lysate:

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant.

Protein Quantification and Storage:

Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations
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Caption: General workflow for cell lysis using LAPAO.

Downstream Applications and Compatibility
Lysates prepared with LAPAO are compatible with a variety of downstream applications. Its

non-denaturing nature is particularly advantageous for studies requiring functionally active

proteins.

Western Blotting: Proteins extracted with LAPAO can be readily analyzed by Western

blotting. Standard sample preparation with Laemmli buffer is typically sufficient.
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Immunoprecipitation (IP): LAPAO is suitable for IP as it generally preserves protein-protein

interactions. The concentration of LAPAO in the lysis buffer may need to be optimized to

minimize potential interference with antibody-antigen binding. A starting concentration of

0.5% (w/v) is recommended.

Enzyme Assays (e.g., Kinase Assays): The mild nature of LAPAO makes it a good candidate

for preparing lysates for enzyme activity assays. However, as with any detergent, it is crucial

to perform control experiments to ensure that LAPAO itself does not interfere with the

specific assay being performed.

Mass Spectrometry: While some detergents can interfere with mass spectrometry, LAPAO is

generally considered compatible, particularly after appropriate sample cleanup procedures to

remove excess detergent.

Signaling Pathway Analysis: GPCRs
G-protein coupled receptors (GPCRs) are a major class of membrane proteins that are critical

in signal transduction. The study of GPCR signaling often requires the solubilization of these

receptors from the cell membrane while maintaining their ability to bind ligands and interact

with G-proteins. LAPAO, as a non-denaturing zwitterionic detergent, can be a suitable choice

for such studies.
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Caption: A simplified GPCR signaling cascade.

When preparing lysates for GPCR studies, using a mild detergent like LAPAO helps to

preserve the receptor's conformation, which is essential for maintaining ligand-binding affinity

and the ability to couple with G-proteins. It is recommended to perform binding assays and
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functional assays (e.g., GTPγS binding) on LAPAO-solubilized receptors to confirm their

integrity.

Conclusion
LAPAO is a versatile and effective zwitterionic detergent for cell lysis and protein extraction. Its

non-denaturing properties make it particularly valuable for applications where protein function

and integrity are paramount. The protocols provided here offer a starting point for the use of

LAPAO in various research contexts. Optimization of detergent concentration and lysis

conditions for each specific experimental system is recommended to achieve the best results.

To cite this document: BenchChem. [Application Notes and Protocols for LAPAO in Cell
Lysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601619#using-lapao-in-cell-lysis-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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